molecular formula C10H18O2 B14731838 2,7-Dimethyloct-4-yne-3,6-diol CAS No. 6339-21-5

2,7-Dimethyloct-4-yne-3,6-diol

Katalognummer: B14731838
CAS-Nummer: 6339-21-5
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: FHOQZOTZSZDBES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dimethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₀H₁₈O₂ It is characterized by the presence of two hydroxyl groups (-OH) and a triple bond between carbon atoms at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,7-Dimethyloct-4-yne-3,6-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with 3-methyl-2-butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dimethyloct-4-yne-3,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

2,7-Dimethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7-Dimethyloct-4-yne-3,6-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with other molecules due to its hydroxyl groups, influencing various biochemical pathways. The triple bond also allows for unique reactivity, enabling the compound to participate in diverse chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Dimethyloct-4-yne: Lacks the hydroxyl groups, resulting in different chemical properties.

    2,7-Dimethyl-4-octin-3,6-diol: A stereoisomer with similar but distinct reactivity.

    4-Octyne-3,6-diol,2,7-dimethyl: Another isomer with variations in molecular structure.

Uniqueness

2,7-Dimethyloct-4-yne-3,6-diol is unique due to its combination of hydroxyl groups and a triple bond, providing a versatile platform for chemical modifications and applications. Its distinct structure allows for specific interactions and reactivity not observed in similar compounds .

Eigenschaften

CAS-Nummer

6339-21-5

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

2,7-dimethyloct-4-yne-3,6-diol

InChI

InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,1-4H3

InChI-Schlüssel

FHOQZOTZSZDBES-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C#CC(C(C)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.